2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide features a 1,3-oxazole core substituted at position 5 with a 4-bromophenyl group. A sulfanyl (-S-) linker connects the oxazole to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-24-15-8-7-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKZXKCXLJFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The bromophenyl group is introduced via a bromination reaction, and the sulfanyl group is added through a thiolation process. The final step involves the acylation of the dimethoxyphenyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or π-π interactions. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives ()
Compounds IIIa and IIIb (1,3,4-oxadiazole derivatives with β-(benzoyl)ethyl linkers) exhibit anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced paw edema at 20–100 mg/kg), comparable to indomethacin (64.3%) . Key differences include:
- Heterocycle Core: The target compound uses a 1,3-oxazole ring instead of 1,3,4-oxadiazole.
- Linker and Substituents : The target compound’s sulfanyl-acetamide chain replaces the propan-1-one linker, likely improving solubility due to the acetamide’s polarity.
- Toxicity : The oxadiazole derivatives showed low severity indices (SI = 0.75–0.83 vs. indomethacin’s 2.67), suggesting the oxazole analog may also exhibit favorable toxicity .
Antimicrobial Oxadiazole-Thioacetamides ()
A series of N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides demonstrated antimicrobial activity, with 6f and 6o being most potent . Comparisons:
- Toxicity : The oxadiazole series showed low cytotoxicity (except 6g and 6j ), suggesting that the oxazole analog’s dimethoxy group may further reduce toxicity.
Antioxidant and Enzyme-Inhibiting Curcumin Analogs ()
Dimethoxy-substituted curcumin derivatives (e.g., 3d , 3e ) exhibited strong antioxidant activity and enzyme inhibition (ACE, tyrosinase, HIV-1 protease) . Relevance to the target compound:
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance radical scavenging, similar to 3d and 3e , which showed high antioxidant capacity.
Crystallographic and Physicochemical Data ()
- N-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide () lacks the oxazole-sulfanyl moiety but shares the 3,4-dimethoxyphenyl acetamide group. Its logP (3.36) and polar surface area (38.4 Ų) suggest moderate lipophilicity and membrane permeability .
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () has a dihedral angle of 66.4° between aromatic rings, influencing crystal packing and solubility . The target compound’s sulfanyl linker may increase conformational flexibility, altering crystallization behavior.
Triazole and Oxazole Sulfonyl Derivatives ()
- 2-[[4-(4-Bromophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide () includes a sulfonyl group, enhancing electron-withdrawing effects compared to the target compound’s sulfanyl linker.
- Triazole derivatives () with pyridinyl substituents exhibit varied bioactivities. The target compound’s oxazole core may offer better metabolic stability than triazoles, which are prone to enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
